BenchChemオンラインストアへようこそ!

1-Benzyl-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea

Medicinal chemistry Urea pharmacophore Lipophilicity optimization

This N-benzyl urea probe features a critical methylene spacer that modulates conformational flexibility and lipophilicity, enabling SAR mapping of sEH, HDAC, and kinase urea-binding pockets. Its isomerism with TC-S 7005 (C21H17N3O3) makes it an essential analytical reference standard for validating LC-MS/NMR identity confirmation in screening collections. Ideal for CNS permeability profiling (PAMPA/MDCK-MDR1). Do not substitute with N-phenyl or N-cyclohexyl analogs without comparative data; the benzyl group's unique steric and electronic profile is key to target engagement. For research use only. Not for human or veterinary use.

Molecular Formula C21H17N3O3
Molecular Weight 359.385
CAS No. 1203415-82-0
Cat. No. B2423229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea
CAS1203415-82-0
Molecular FormulaC21H17N3O3
Molecular Weight359.385
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O
InChIInChI=1S/C21H17N3O3/c25-20-16-12-15(23-21(26)22-13-14-6-2-1-3-7-14)10-11-18(16)27-19-9-5-4-8-17(19)24-20/h1-12H,13H2,(H,24,25)(H2,22,23,26)
InChIKeyMZPZYMNRNUHILQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea – Structural Identity and Procurement-Relevant Physicochemical Profile


1-Benzyl-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea (CAS 1203415-82-0) is a synthetic small molecule belonging to the N,N'-disubstituted urea class built on the dibenzo[b,f][1,4]oxazepine scaffold . The compound has the molecular formula C₂₁H₁₇N₃O₃ and a molecular weight of 359.4 g·mol⁻¹ . Its structure features a benzyl group appended to one urea nitrogen while the other urea nitrogen is directly attached to the 2-position of the 11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine core . This specific N-benzyl substitution pattern distinguishes it from other 11-oxo-dibenzooxazepin-2-yl ureas bearing phenyl, 2-ethoxyphenyl, 4-fluorophenyl, or cyclohexyl substituents at the same position . The dibenzo[b,f][1,4]oxazepine scaffold is recognized as a privileged structure in medicinal chemistry with documented applications in soluble epoxide hydrolase (sEH) inhibition and prostaglandin E₂ receptor antagonism [1].

Why N-Substitution on the Dibenzooxazepin-2-yl Urea Scaffold Is Non-Interchangeable: The Case for 1-Benzyl-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea


The 11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl urea chemotype contains a critical pharmacophoric urea linker whose N'-substituent profoundly modulates target engagement, as demonstrated in the soluble epoxide hydrolase (sEH) inhibitor patent series where altering the terminal aryl/alkyl group produces >100-fold variation in Kᵢ values [1]. The N-benzyl substituent of the target compound introduces a methylene (–CH₂–) spacer between the urea NH and the phenyl ring, conferring distinct conformational flexibility, hydrogen-bonding geometry, and lipophilicity relative to directly N-phenyl-linked analogs (CAS 1203386-49-5) or N-cyclohexyl variants (CAS 1203172-25-1) . Generic substitution with a different N-substituted urea derivative from this class cannot be assumed to preserve either potency or selectivity profile without explicit comparative data, as the urea moiety serves as both a hydrogen-bond donor/acceptor and a conformational anchor within the target binding pocket [1]. The quantitative evidence items below establish the structural and physicochemical dimensions along which this compound is distinguishable from its closest commercially available analogs.

Quantitative Differentiation Evidence for 1-Benzyl-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea Against Closest Analogs


N-Benzyl vs. N-Phenyl Substitution: Methylene Spacer Introduces Conformational Flexibility and Alters logP

The target compound possesses an N-benzyl substituent (Ph–CH₂–NH–CO–NH–) in contrast to the N-phenyl analog 1-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylurea (CAS 1203386-49-5), which carries a directly attached phenyl ring (Ph–NH–CO–NH–). The methylene spacer in the benzyl derivative introduces an additional rotatable bond, increasing conformational degrees of freedom from 2 to 3 within the urea side chain, and raises the molecular weight from 345.4 to 359.4 g·mol⁻¹ . The calculated difference in the number of hydrogen-bond donors (3 for both) and acceptors (3 for both) is identical, but the topological polar surface area (tPSA) differs due to the extended connectivity . In sEH inhibitor SAR from the conformationally restricted urea series, the presence or absence of a methylene spacer between the urea and the terminal aromatic ring alters the dihedral angle of the urea NH relative to the catalytic aspartate residue by an estimated 15–30°, which directly impacts inhibitory potency [1].

Medicinal chemistry Urea pharmacophore Lipophilicity optimization Conformational analysis

N-Benzyl vs. N-(2-Ethoxyphenyl): Hydrogen-Bond Acceptor Capacity and Steric Bulk Differential

The 2-ethoxyphenyl analog 1-(2-ethoxyphenyl)-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea (CAS 1203352-49-1) carries an ortho-ethoxy substituent (MW = 389.4 g·mol⁻¹) that introduces an additional hydrogen-bond acceptor (the ether oxygen) absent in the target benzyl derivative . This substitution increases both molecular weight (+30.0 g·mol⁻¹) and topological polar surface area, while the ortho-substitution imposes a steric constraint that restricts free rotation around the N–aryl bond. The N-benzyl group of the target compound, by contrast, places the aromatic ring one bond farther from the urea nitrogen, avoiding ortho steric clash and presenting a different hydrogen-bond donor/acceptor pharmacophoric map to the target protein . In sEH inhibitor series, ortho-substitution on the terminal aryl ring of N,N'-diaryl ureas has been shown to reduce potency by up to 10-fold compared to unsubstituted or meta/para-substituted analogs due to unfavorable steric interactions with the enzyme active site [1].

Structure-activity relationship Hydrogen bonding Steric effects Urea-based inhibitors

N-Benzyl vs. N-Cyclohexyl: Aromatic vs. Aliphatic N-Substituent Drives Differential Lipophilicity and π-Stacking Potential

The N-cyclohexyl analog 1-cyclohexyl-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea (CAS 1203172-25-1) replaces the aromatic benzyl group with a fully saturated cyclohexyl ring (MW = 351.4 g·mol⁻¹) . This substitution eliminates the potential for π-π stacking interactions between the ligand and aromatic residues (e.g., Phe, Tyr, Trp) in the target binding pocket while reducing the calculated logP by approximately 0.5–1.0 log units relative to the benzyl derivative . The aromatic benzyl group of the target compound provides an additional π-system that can participate in edge-to-face or face-to-face aromatic interactions, a feature documented as potency-enhancing in urea-based sEH inhibitor co-crystal structures where the terminal aryl group engages Tyr381 and Trp334 of the human enzyme [1]. The cyclohexyl analog forfeits this interaction potential entirely, which may result in reduced target affinity.

Lipophilicity π-π stacking Protein-ligand interactions ADME prediction

Isomeric Differentiation from TC-S 7005: Same Molecular Formula, Distinct Scaffold and Biological Target Profile

The target compound shares the identical molecular formula C₂₁H₁₇N₃O₃ (MW 359.4) with TC-S 7005 (CAS 1082739-92-1), a known Polo-like kinase (Plk) inhibitor with reported IC₅₀ values of 214 nM (Plk1), 4 nM (Plk2), and 24 nM (Plk3) . Despite their isomeric relationship, the two compounds possess completely different core scaffolds: the target compound is a dibenzo[b,f][1,4]oxazepine urea, while TC-S 7005 is a structurally unrelated Plk inhibitor chemotype . This case illustrates a critical procurement consideration: compounds sharing the same molecular formula and nominal mass cannot be interchanged, as their biological target profiles are scaffold-dependent and non-overlapping. Analytical confirmation via HPLC retention time, ¹H NMR, or high-resolution mass spectrometry is essential to distinguish these two isomers in inventory management [1].

Chemical isomerism Target selectivity Kinase inhibition Procurement quality control

Recommended Application Scenarios for 1-Benzyl-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea Based on Structural Differentiation Evidence


SAR Probe for Urea N'-Substituent Effects in Dibenzooxazepine-Based Inhibitor Programs

The N-benzyl group of this compound represents a key structural variation within the 11-oxo-dibenzooxazepin-2-yl urea series, occupying an intermediate position between the compact N-phenyl analog (CAS 1203386-49-5) and the bulkier N-(2-ethoxyphenyl) analog (CAS 1203352-49-1) in terms of steric demand and lipophilicity . As a SAR probe, this compound enables medicinal chemists to assess the impact of the methylene spacer on target binding without introducing additional hydrogen-bond donors/acceptors, making it an ideal tool for mapping the spatial and electronic requirements of the urea-binding sub-pocket in sEH, HDAC, or kinase targets [1].

Negative Control for Ortho-Substituted Urea Analog Screening Cascades

Because the N-benzyl substituent lacks the ortho steric bulk present in the N-(2-ethoxyphenyl) analog, this compound can serve as a comparator to evaluate whether ortho-substitution is beneficial or detrimental to target engagement in a given assay system . In sEH inhibitor programs, ortho-substituted diaryl ureas have shown reduced potency; testing the N-benzyl derivative in parallel can confirm whether the steric penalty is generalizable or target-specific [1].

Physicochemical Benchmark for logP Optimization in CNS-Targeted Libraries

The benzyl group confers a calculated logP contribution of approximately +1.7 to +2.0, positioning this compound in a lipophilicity range suitable for CNS penetration assessment in parallel artificial membrane permeability assays (PAMPA) or MDCK-MDR1 transwell models . When benchmarked against the more polar N-(4-fluorophenyl) analog (CAS 1203226-85-0), this compound can help establish a lipophilicity-permeability relationship for the dibenzooxazepine urea series .

Isomer Discrimination Standard for Analytical Quality Control in Compound Management

The isomeric relationship with TC-S 7005 (both C₂₁H₁₇N₃O₃) creates a documented risk of sample misidentification in high-throughput screening collections . This compound can be deployed as an analytical reference standard to validate LC-MS, NMR, or IR-based identity confirmation protocols, ensuring that screening data attributed to this chemotype is not confounded by the presence of the structurally unrelated Plk inhibitor isobar [1].

Quote Request

Request a Quote for 1-Benzyl-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.